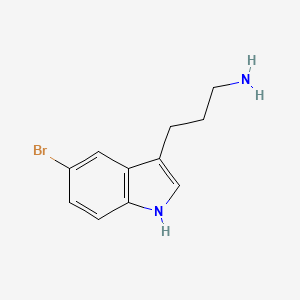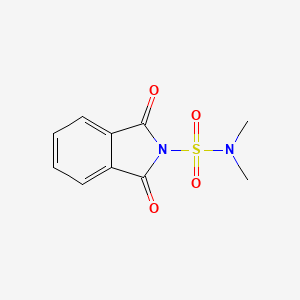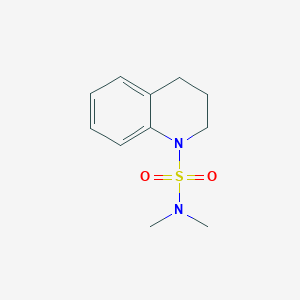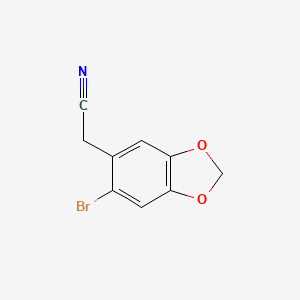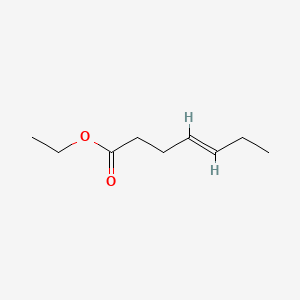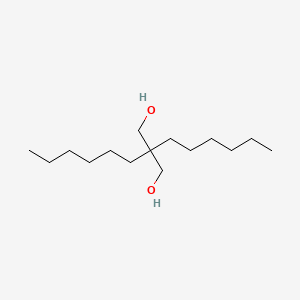
2,2-Dihexylpropane-1,3-diol
Overview
Description
2,2-Dihexylpropane-1,3-diol is a useful research compound. Its molecular formula is C15H32O2 and its molecular weight is 244.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Production of Diols
Diols, including 2,2-Dihexylpropane-1,3-diol, have significant applications in the field of bioconversion. Microbial production of diols like 1,3-propanediol and 2,3-butanediol from renewable materials showcases the potential of bioconversion processes. These diols are viewed as platform green chemicals due to their sustainable production methods and versatile applications in chemicals and fuels (Zeng & Sabra, 2011).
Downstream Processing in Microbial Production
The separation of diols like 1,3-propanediol and 2,3-butanediol from fermentation broth is a significant aspect of their microbial production. Techniques like evaporation, distillation, and membrane filtration are crucial in this process, highlighting the importance of efficient separation methods for the viable production of these diols (Xiu & Zeng, 2008).
Thermal Behavior in Lignin Pyrolysis
In the context of lignin pyrolysis, compounds such as 1,2-Diarylpropane-1,3-diol play a role in understanding the thermal behavior of lignin's beta-1 subunits. This research aids in the comprehension of lignin decomposition and the potential recovery of valuable chemical products from lignin (Kuroda et al., 2007).
Rheological Properties in Solutions
The study of sodium carboxymethylcellulose solutions in dihydroxy alcohol/water mixtures, including butane-1,3-diol and propane-1,2-diol, reveals insights into the viscoelastic properties of these solutions. This research has practical implications in the formulation of drug carriers and cosmetics where rheological properties are crucial (Wagner et al., 2023).
Structure-Energy Changes in Molecules
The study of crystals like 2,2-dinitropropane-1,3-diol under varying temperatures using X-ray analysis provides insights into the structure-energy relationships in these molecules. This research is essential for understanding the phase transitions and structural dynamics of such compounds (Golovina et al., 2001).
Catalytic Carboxylation
Research into the catalytic carboxylation of esters with CO2, using esters of arylboronic acids and alkenylboronic esters, showcases the potential for creating functionalized aryl- and alkenyl-carboxylic acids. This method, involving catalysts like Rhodium(I), is pivotal in the synthesis of various compounds (Ukai et al., 2006).
Properties
IUPAC Name |
2,2-dihexylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O2/c1-3-5-7-9-11-15(13-16,14-17)12-10-8-6-4-2/h16-17H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBTVUWDXWSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627771 | |
| Record name | 2,2-Dihexylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54662-33-8 | |
| Record name | 2,2-Dihexyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54662-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dihexylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10H-Phenothiazin-2-ol, 8-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3053518.png)

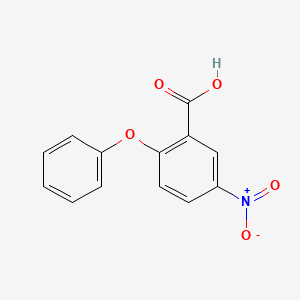
![4-[2-(Naphthalen-1-yl)ethyl]pyridine](/img/structure/B3053521.png)

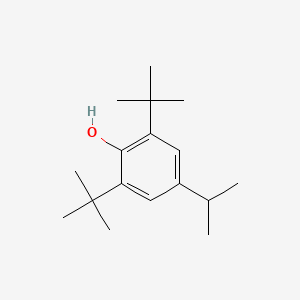
![4-Chloro-N-[2-(diethylamino)ethyl]aniline](/img/structure/B3053525.png)

